Hydroxy Vardenafil

説明

Definition and Classification of Hydroxy Vardenafil as a Chemical Entity

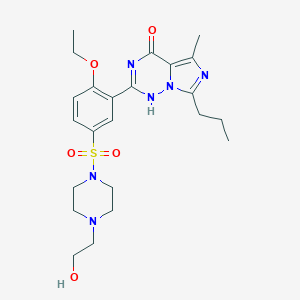

This compound is classified as a Vardenafil analogue. medchemexpress.cn Its chemical structure is closely related to the parent compound, Vardenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). scbt.comresearchgate.net The formal chemical name for this compound is 2-[2-ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f] Current time information in Bangalore, IN.fda.govlgcstandards.comtriazin-4(1H)-one. scbt.com The key structural difference from Vardenafil lies in the presence of a hydroxyl group on the ethyl side chain of the piperazine ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 224785-98-2 lgcstandards.com |

| Molecular Formula | C₂₃H₃₂N₆O₅S lgcstandards.com |

| Molecular Weight | 504.60 g/mol lgcstandards.com |

Significance of this compound as a Vardenafil Metabolite and Synthetic Impurity

The importance of this compound is twofold. Firstly, it is recognized as a metabolite of Vardenafil. europa.eu Following administration, Vardenafil undergoes biotransformation in the body, primarily through hepatic metabolism involving cytochrome P450 enzymes, leading to the formation of various metabolites, including this compound. europa.eudrugbank.com The M1 metabolite, which results from desethylation at the piperazine moiety, is a known active metabolite, and while not identical to this compound, it highlights the metabolic pathways that can alter the Vardenafil structure. drugbank.comnih.gov

Secondly, this compound can be present as a synthetic impurity in the bulk manufacturing of Vardenafil. researchgate.netingentaconnect.com The synthesis of complex organic molecules like Vardenafil can lead to the formation of related substances or impurities. ingentaconnect.comtandfonline.com Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the quality, safety, and efficacy of the final drug product. scirp.org

Academic Research Imperatives for Characterizing Vardenafil Analogues and Impurities

The characterization of Vardenafil analogues and impurities, such as this compound, is a critical area of academic and industrial research for several reasons. The presence of such analogues in illicit or counterfeit products is a significant public health concern, as their pharmacological and toxicological profiles are often not well-established. nih.gov Research into the metabolism of these analogues is essential for forensic science and for understanding potential adverse effects. nih.gov

Furthermore, the development of robust analytical methods to detect and quantify these compounds is crucial for quality control in the pharmaceutical industry and for regulatory enforcement. uliege.beresearchgate.net Studies often focus on developing and validating techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the separation and identification of Vardenafil and its related substances. nih.govresearchgate.net This research ensures that pharmaceutical preparations meet stringent purity standards. The synthesis and spectral characterization of these impurities are also undertaken to provide reference standards for analytical testing. ingentaconnect.comtandfonline.com

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| Vardenafil |

| This compound |

| Sildenafil |

| Tadalafil |

| Acetildenafil |

| Hydroxyacetildenafil |

| Dimethylsildenafil |

| Pseudovardenafil |

| Aminotadalafil |

| Trans-tadalafil |

| Morphardenafil |

特性

IUPAC Name |

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFHUILKKFVOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431379 | |

| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-98-2 | |

| Record name | 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VE803YKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Hydroxy Vardenafil Formation Pathways

Hydroxy Vardenafil as a Chemical Impurity Arising from Vardenafil Synthesis

During the synthesis of vardenafil, the formation of impurities is a critical aspect to control. Among these is this compound, which can arise from specific chemical reactions.

Key hydroxylated impurities that have been identified include Vardenafil Hydroxy Impurity and Vardenafil Hydroxyethyl Impurity.

Vardenafil Hydroxy Impurity is chemically identified as 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f] fda.govgskpro.comnih.govtriazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-hydroxyethyl-piperazine. synzeal.comveeprho.com Its molecular formula is C23H32N6O5S. veeprho.com

Vardenafil Hydroxyethyl Impurity is another related substance that can be formed.

A novel vardenafil analogue, 19-O-propyl this compound , has also been identified as an adulterant in dietary supplements. Its molecular formula is C24H34N6O5S, and its structure includes a hydroxyl group on the piperazine moiety and a propyl group on the phenoxy group. nih.gov

Forced degradation studies of vardenafil have shown that it degrades under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. scirp.org These studies help in identifying potential impurities that could form under various conditions. For instance, minor degradation was observed in 1N NaOH at room temperature after 48 hours, with a minor degradation product appearing at a retention time of 0.93 min in UPLC analysis. scirp.org

The synthesis of vardenafil involves multiple steps, and the introduction of a hydroxyl group can occur under specific reaction conditions. The synthesis of vardenafil typically starts with 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] fda.govgskpro.comnih.govtriazin-4-one, which undergoes a sulfonylation reaction. google.com The resulting intermediate is then reacted with a piperazine derivative. google.com

Hydroxylation can occur if there are residual oxidizing agents or if specific reagents used in the synthesis can introduce a hydroxyl group onto the vardenafil molecule. For example, the piperazine ring is a common site for metabolic modification, and similar reactions could potentially occur during synthesis if not properly controlled. nih.gov The specific conditions, such as temperature and the presence of catalysts, can influence the formation of these hydroxylated impurities.

Identification and Structural Characterization of Specific Hydroxylated Impurities (e.g., Vardenafil Hydroxy Impurity, Vardenafil Hydroxyethyl Impurity)

Biotransformational Genesis of this compound Metabolites

Once administered, vardenafil is extensively metabolized in the body, primarily in the liver. This biotransformation leads to the formation of various metabolites, including hydroxylated forms.

In vitro studies using human liver microsomes (HLMs) are a standard method to investigate the metabolic pathways of drugs. For vardenafil, these studies have shown that it is primarily metabolized by the cytochrome P450 (CYP) isoenzymes, particularly CYP3A4, and to a lesser extent by CYP3A5 and CYP2C isoforms. fda.govgskpro.commedsafe.govt.nzdrugbank.comfda.gov

A study investigating the in vitro metabolism of vardenafil using HLMs identified nine new metabolites that had not been previously described. researchgate.net Another study focused on two vardenafil analogues, pseudovardenafil and hydroxyvardenafil, and their metabolism in HLMs, identifying 13 new metabolites of hydroxyvardenafil. nih.gov These studies utilize advanced analytical techniques like liquid chromatography-quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS) to identify and characterize the metabolites formed. nih.govresearchgate.net

In vivo studies in animal models provide further insight into the metabolic fate of vardenafil. In Sprague-Dawley rats, the pharmacokinetic behavior of vardenafil has been studied, revealing its metabolism and bioavailability. researchgate.net A study on the metabolism of pseudovardenafil and hydroxyvardenafil was conducted in rats, complementing the in vitro findings. nih.gov These in vivo investigations help to understand the complete metabolic profile of the drug in a living organism.

The combination of in vitro and in vivo studies has led to the identification and structural elucidation of numerous this compound metabolites. The primary metabolic pathway for vardenafil is N-de-ethylation of the piperazine moiety to form the major active metabolite, M1. fda.gov However, other metabolic reactions, including hydroxylation, also occur.

A study identified 13 previously unreported metabolites of hydroxyvardenafil using LC-Q-TOF-MS/MS for mass fragmentation analysis. nih.gov These newly identified metabolites can serve as important references for forensic science and for understanding the potential effects of vardenafil analogues found in counterfeit products. nih.gov

Table of Research Findings on this compound Metabolism

| Study Type | Model | Key Findings | Analytical Method | Reference |

| In Vitro | Human Liver Microsomes (HLM) | Identified nine new, previously undescribed metabolites of vardenafil. | LC-ESI-HRMS | researchgate.net |

| In Vitro & In Vivo | HLM & Sprague-Dawley rats | Identified 13 new metabolites of hydroxyvardenafil. | LC-Q-TOF-MS/MS | nih.gov |

| In Vivo | Sprague-Dawley rats | Investigated pharmacokinetic behavior of vardenafil formulations. | Not specified | researchgate.net |

| In Vitro | Human Liver Microsomes | Vardenafil is primarily metabolized by CYP3A4. | Not specified | fda.govgskpro.commedsafe.govt.nzdrugbank.comfda.gov |

Toxicological Assessment and Safety Implications of Hydroxy Vardenafil Derivatives

Preclinical Toxicological Studies of Hydroxy Vardenafil and Related Analogues

Vardenafil has undergone comprehensive toxicological evaluation, including single-dose and repeated-dose studies in various animal models, as well as reproductive, developmental, and carcinogenicity studies. hres.ca In single-dose studies, vardenafil was found to be moderately toxic in mice and toxic in rats when administered orally, with observed clinical signs consistent with cardiovascular effects. hres.ca Long-term repeated-dose toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) in different species. For instance, a 12-month study in dogs determined a NOAEL of 3 mg/kg/day. hres.ca Carcinogenicity studies in rats and mice over 24 months showed no evidence that vardenafil is carcinogenic. hres.cadrugbank.com Furthermore, a battery of in vitro and in vivo assays indicated no genotoxic or mutagenic potential. hres.ca

Developmental toxicity studies in rats and rabbits did not show a specific teratogenic potential, although at very high doses, maternal toxicity and effects on intrauterine development were observed. hres.cafda.gov In a pre- and postnatal development study in rats, a NOAEL for maternal toxicity was established at 8 mg/kg/day. fda.govdrugs.com

Analogues of vardenafil, such as this compound, are structurally similar and are predicted to have the same primary pharmacological action: potent inhibition of the PDE5 enzyme. medsafe.govt.nz However, their selectivity for other phosphodiesterase enzymes remains largely unquantified for most analogues. medsafe.govt.nz The lack of rigorous toxicological assessment for these unapproved analogues is a major concern. wiserpub.com

Table 1: Summary of Preclinical Toxicological Findings for Vardenafil

| Study Type | Species | Key Findings | Reference |

| Single-Dose Toxicity | Mice, Rats | Moderately toxic, cardiovascular effects observed. | hres.ca |

| Repeated-Dose Toxicity (12-month) | Dogs | NOAEL established at 3 mg/kg/day. | hres.ca |

| Carcinogenicity (24-month) | Rats, Mice | No evidence of carcinogenicity. | hres.cadrugbank.com |

| Genotoxicity/Mutagenicity | In vitro & In vivo assays | No indication of genotoxicity or mutagenicity. | hres.ca |

| Developmental Toxicity | Rats, Rabbits | No specific teratogenic potential at therapeutic doses. | hres.cafda.gov |

| Pre- and Postnatal Development | Rats | NOAEL for maternal toxicity: 8 mg/kg/day. | fda.govdrugs.com |

Analysis of Potential Adverse Effects Associated with Uncontrolled Exposure (e.g., through adulterated products)

Uncontrolled exposure to this compound and other unapproved PDE5 inhibitor analogues through adulterated products presents significant health risks. These products are often marketed as safe, natural alternatives, yet they contain pharmacologically active substances of unknown quantity and purity. medsafe.govt.nzresearchgate.net This can lead to accidental overdose and unexpected adverse events. nih.gov

The primary concern with PDE5 inhibitors is their vasodilatory effect, which can lead to a dangerous drop in blood pressure (hypotension), especially when taken with nitrate medications used for heart conditions. medsafe.govt.nzhres.cacanada.ca This interaction can be life-threatening, potentially causing heart attack or stroke. hres.cacanada.ca Individuals with underlying cardiovascular disease are at a heightened risk. researchgate.netnih.gov

Common adverse effects associated with approved PDE5 inhibitors like vardenafil, which are likely to be similar for its analogues, include headache, flushing, dyspepsia, nasal congestion, and dizziness. drugs.comnih.gov More severe, though less common, adverse effects have been reported, such as visual disturbances, including changes in color vision and, rarely, non-arteritic ischemic optic neuropathy (NAION), a condition that can lead to permanent vision loss. mdpi.comeuropa.eu Cases of prolonged erections (priapism) have also been reported, which can cause permanent penile tissue damage if not treated promptly. hres.caclevelandclinic.org

The presence of unknown impurities and the lack of quality control in counterfeit products further compound the risks. nih.gov For example, some counterfeit sexual enhancement drugs have been found to be contaminated with dangerous substances like glyburide, a potent anti-diabetic drug, leading to severe hypoglycemia and even death in non-diabetic individuals. nih.gov

Mechanistic Investigations of Toxicity and Risk Assessment Considerations

The primary mechanism of action for vardenafil and its analogues is the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. nih.govtga.gov.au Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and increased blood flow. tga.gov.au

While the therapeutic effect is localized, the presence of PDE isoenzymes in other parts of the body can lead to off-target effects and toxicity. For instance, inhibition of PDE6 in the retina is thought to be responsible for the visual disturbances sometimes associated with these drugs. mdpi.com The selectivity of an analogue for PDE5 over other PDE isoenzymes is a critical factor in its safety profile. medsafe.govt.nzeuropa.eu Unapproved analogues like this compound have not been adequately studied to determine their selectivity profile, creating unpredictable risks. medsafe.govt.nzwiserpub.com

Risk assessment for these unapproved analogues is challenging due to the lack of data on their pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). wiserpub.com The illegal nature of these products means there is no control over the dosage, which can vary widely and be dangerously high. nih.govrivm.nl Furthermore, the potential for drug-drug interactions is a major concern, as consumers are often unaware they are ingesting a potent pharmaceutical agent. nih.govhres.ca For example, co-administration with strong inhibitors of the CYP3A4 enzyme, such as certain antifungal or antiviral medications, can significantly increase the plasma concentration of vardenafil and its analogues, heightening the risk of adverse effects. nih.goveuropa.eu

Implications for Human Health from Inadvertent Ingestion of Unapproved this compound

The inadvertent ingestion of unapproved this compound poses a serious threat to public health. Consumers of adulterated dietary supplements are often unaware of the presence of these potent synthetic compounds. medsafe.govt.nzresearchgate.net These products are frequently marketed with claims of being "all-natural," which can mislead consumers into a false sense of security. pharmacylibrary.com

The health implications can be severe, particularly for individuals with pre-existing health conditions. researchgate.net Men with cardiovascular disease, who are often prescribed nitrates, are at high risk of life-threatening hypotension if they unknowingly consume a product containing this compound. canada.ca Similarly, individuals with liver or kidney problems may not be able to metabolize and clear the drug effectively, leading to increased plasma concentrations and a higher risk of toxicity. clevelandclinic.org

The lack of medical supervision is another critical factor. Approved PDE5 inhibitors are available only by prescription, ensuring that a healthcare professional can assess a patient's suitability and counsel them on potential side effects and interactions. rivm.nl With illicit products, there is no such safeguard. nih.gov This can lead to delayed diagnosis and treatment of adverse events, which can have serious consequences. nih.gov Regulatory agencies in several countries have issued warnings about herbal products found to contain analogues of approved PDE5 inhibitors. medsafe.govt.nz

Advanced Analytical Methodologies for Hydroxy Vardenafil Detection and Quantification

Chromatographic Separation Techniques for Complex Sample Matrices

Chromatographic techniques are fundamental in separating Hydroxy Vardenafil from other components within a sample, which is a crucial step for accurate identification and quantification. The complexity of sample matrices, such as herbal supplements and biological fluids, necessitates high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PDE-5 inhibitors and their analogues. oup.comresearchgate.net When coupled with various detection modalities like Ultraviolet (UV) and Diode Array Detection (DAD), HPLC provides a powerful tool for the separation and preliminary identification of compounds like this compound. oup.comijper.org

A typical HPLC method involves a reversed-phase column, often a C18 or a polar-embedded stationary phase, which separates compounds based on their hydrophobicity. ijper.orgscirp.orguliege.be The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile, often run in a gradient mode to achieve optimal separation of multiple analytes. oup.comijper.orguliege.be UV or DAD detectors are then used to monitor the column eluate at specific wavelengths, providing chromatograms where different compounds appear as distinct peaks at characteristic retention times. researchgate.netijper.org For instance, a study on Vardenafil and its impurities utilized a C18 column with UV detection at 210 nm, achieving good separation and sensitivity. scirp.org Another method for the analysis of multiple PDE-5 inhibitors, including Vardenafil, employed a C8 column with a gradient of trifluoroacetic acid in water and acetonitrile, with PDA detection. oup.com

The following table summarizes typical HPLC conditions used for the analysis of Vardenafil and its analogues:

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Zorbax Bonus-RP (250x4.6 mm, 5 µm) ijper.org | Zorbax Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) oup.com |

| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (80:20) ijper.org | A: 0.1% TFA in H₂O, B: 0.1% TFA in CH₃CN (Gradient) oup.com |

| Flow Rate | 1.0 mL/min ijper.org | Not Specified |

| Detection | UV at 247 nm ijper.org | PDA Detector oup.com |

| Column Temp. | 30°C ijper.org | Not Specified |

| Injection Vol. | 10 µL ijper.org | Not Specified |

| Run Time | 10 min ijper.org | 10 min oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF-MS, LC-HRMS) for Structural Identification and Trace Analysis

For more definitive identification and the analysis of trace amounts of this compound, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. researchgate.netnih.govnih.gov Techniques such as tandem mass spectrometry (LC-MS/MS), quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS), and high-resolution mass spectrometry (LC-HRMS) provide a high degree of sensitivity and specificity. researchgate.netnih.govresearchgate.net

LC-MS/MS operates by separating compounds with LC, followed by ionization (commonly electrospray ionization - ESI) and subsequent fragmentation of the parent ion into product ions. researchgate.net This fragmentation pattern is unique to a specific molecule and serves as a fingerprint for its identification. For instance, a developed LC-MS/MS method for Vardenafil used mass transitions of m/z 489 → 151. nih.gov Another study highlighted that the ion at m/z 344 is characteristic of vardenafil and its analogs. nih.gov These methods are capable of detecting and quantifying analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov

LC-Q-TOF-MS and LC-HRMS provide even greater analytical power by offering highly accurate mass measurements, which aids in the elucidation of the elemental composition of unknown compounds. researchgate.netcapes.gov.br This is particularly valuable when identifying novel, uncharacterized analogues of Vardenafil in illicit products. capes.gov.br

The table below presents examples of LC-MS parameters for the analysis of Vardenafil and its analogues:

| Parameter | Method 1 (LC-MS/MS) nih.gov | Method 2 (LC-MS/MS) nih.gov |

| Ionization Mode | ESI Positive | ESI Positive |

| Mass Transitions | Vardenafil: m/z 489 → 151 | Vardenafil: m/z 489.3 → 312.2 |

| Internal Standard | Tadalafil: m/z 390 → 169 | Alprazolam: m/z 309.2 → 281.0 |

| Linearity Range | 0.5–60 ng/mL | 0.2–100 ng/mL |

| Limit of Detection | 0.2 ng/mL | Not Specified |

| Lower Limit of Quantitation | 0.5 ng/mL | 0.2 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than LC-based methods for the analysis of PDE-5 inhibitors due to their high molecular weight and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for screening purposes. oak.go.krnist.gov The application of GC-MS for compounds like this compound often requires a derivatization step to increase the volatility and thermal stability of the analyte. oak.go.kr Trimethylsilyl (TMS) derivatizing agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for hydroxylated analogues. oak.go.kr

GC-MS analysis has been used to identify ingredients in counterfeit products, although it may not always detect the claimed active pharmaceutical ingredient. ekb.eg For certain PDE-5 inhibitors and their analogues, GC-MS can provide characteristic mass spectral data that complements information obtained from HPLC. oak.go.kr

Spectroscopic Techniques for Definitive Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

For the unambiguous structural elucidation of new or unknown compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. nih.gov While chromatographic methods are excellent for separation and detection, NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. nih.govcore.ac.uk

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT), provide information about the types and numbers of protons and carbons in the molecule. jfda-online.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connections between different atoms within the molecule. nih.govjfda-online.com The combination of these NMR experiments allows for the complete assignment of the chemical structure. jfda-online.com For example, the structure of a novel vardenafil analogue was determined using a series of 1D and 2D NMR techniques. jfda-online.com Diffusion Ordered Spectroscopy (DOSY) NMR has also been used for the analysis of complex mixtures in herbal supplements, allowing for the detection of active ingredients like Vardenafil. capes.gov.br

Method Validation Protocols for this compound Analysis in Biological Fluids and Illicit Products

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must undergo a rigorous validation process. scirp.orgscielo.br Method validation is a critical requirement for the analysis of compounds in regulated products and in forensic and clinical settings. The validation process typically evaluates several key parameters as outlined by international guidelines. ijper.orgscirp.org

Specificity and Selectivity Evaluations

Specificity and selectivity refer to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. researchgate.netdergipark.org.tr These components can include impurities, degradation products, or other matrix constituents.

To evaluate specificity, blank samples (matrix without the analyte) are analyzed to ensure that no interfering peaks are observed at the retention time of the analyte. researchgate.net Additionally, samples are spiked with the analyte and potential interfering substances to demonstrate that the method can distinguish between them. nih.gov In chromatographic methods, this is often demonstrated by achieving baseline separation between the analyte peak and other peaks in the chromatogram. scirp.org For mass spectrometric methods, the uniqueness of the mass transitions monitored for the analyte contributes to the high selectivity of the method. nih.gov The development of stability-indicating methods, which can separate the active compound from its degradation products, is a key aspect of specificity evaluation. scirp.org

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. fudschem.com For Vardenafil and its analogues, various sensitive methods, primarily based on chromatography, have been developed and validated, establishing low detection and quantification limits necessary for analysis in different matrices.

For instance, a gas chromatography/mass spectrometry (GC/MS) method developed for the determination of Vardenafil in blood reported an LOD of 0.70 µg/L and an LOQ of 2.00 µg/L. nih.gov High-performance liquid chromatography (HPLC) methods coupled with UV detection have also demonstrated remarkable sensitivity. One such RP-HPLC method established an LOD of 56.91 ng/mL and an LOQ of 172.44 ng/mL for Vardenafil hydrochloride trihydrate. ijper.org Another HPLC-UV method for Vardenafil in human plasma determined the LOD to be 5 ng/mL and the LOQ to be 10 ng/mL. researchgate.net

These values, while specific to the parent drug Vardenafil, indicate the sensitivity levels that can be expected for structurally similar metabolites like this compound using comparable analytical instrumentation and methodologies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Vardenafil in Various Analytical Methods

| Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| GC/MS | Blood | 0.70 µg/L | 2.00 µg/L | nih.gov |

| RP-HPLC-UV | Bulk Drug/Formulations | 56.91 ng/mL | 172.44 ng/mL | ijper.org |

| HPLC-UV | Human Plasma | 5 ng/mL | 10 ng/mL | researchgate.net |

| HPLC-UV | Pharmaceutical Tablets | 0.10 µg/mL | 0.31 µg/mL | capes.gov.br |

| UPLC | Bulk Drug/Formulations | - | 0.25 µg/mL (for impurities) | researchgate.net |

| HPLC-UV | Honey-mixed Herbal Sachets | 2.16 mg/L | 7.21 mg/L |

Accuracy and Precision Assessments

Accuracy and precision are fundamental to validating an analytical method. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery, while precision measures the degree of agreement among a series of measurements, typically reported as the relative standard deviation (%RSD). vulcanchem.com

Validated methods for Vardenafil consistently demonstrate high levels of accuracy and precision. An RP-HPLC method showed excellent accuracy with average recoveries between 99.20% and 100.43%, and precision was demonstrated by a %RSD below 2%. ijper.org In a separate study using GC/MS, the absolute recovery ranged from 88.6% to 95.7%. nih.gov The intra- and inter-day accuracy for this method was found to be between -6.1% to 10.8% and -9.3% to 11.6%, respectively, with precision values (%RSD) below 7.8% and 9.7%. nih.gov Furthermore, a UPLC method for Vardenafil and its impurities reported intra- and inter-day precision values within 2.0% RSD and recovery rates between 99.8% and 102.5% for the impurities. researchgate.netscirp.org An LC-MS/MS method validation for Vardenafil also showed excellent accuracy, with a mean of 100.8. vulcanchem.com

These findings for Vardenafil underscore the reliability of modern analytical techniques. It is anticipated that properly developed and validated methods for this compound would yield comparable high-quality data.

Table 2: Accuracy and Precision Data for Vardenafil from Validated Analytical Methods

| Analytical Method | Parameter | Finding | Source |

|---|---|---|---|

| RP-HPLC-UV | Accuracy (% Recovery) | 99.20% - 100.43% | ijper.org |

| Precision (%RSD) | < 2% | ||

| GC/MS | Accuracy (% Recovery) | 88.6% - 95.7% | nih.gov |

| Intra-day Precision (%RSD) | < 7.8% | ||

| Inter-day Precision (%RSD) | < 9.7% | ||

| UPLC | Accuracy (% Recovery for impurities) | 99.8% - 102.5% | researchgate.netscirp.org |

| Precision (%RSD for impurities) | < 2.0% | ||

| HPLC-UV | Accuracy (% Recovery) | 103% - 107% | capes.gov.br |

| Precision (%RSD) | 0.45% | ||

| UHPLC-UV | Repeatability (%RSD) | < 1% | uliege.be |

| Intermediate Precision (%RSD) | < 1.37% |

Development of Reference Standards and Deuterated Analogues for Analytical Purposes

The availability of high-purity reference standards and stable isotope-labeled internal standards is essential for the development of robust and accurate analytical methods.

For this compound, a chemical reference material is available under the name "Vardenafil Hydroxy Impurity". synzeal.com This standard is chemically defined as 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f] nih.govsynzeal.comCurrent time information in Bangalore, IN.triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-hydroxyethyl-piperazine. synzeal.com Such standards are crucial for method development, validation, and quality control applications, ensuring the identity and purity of the analyte being measured. synzeal.com Other related hydroxy-analogues, such as Hydroxythiovardenafil, are also available as reference materials. synzeal.com The creation of these reference standards, often as part of the drug development process or for monitoring impurities, provides the necessary tools for accurate quantification. google.com

In quantitative mass spectrometry-based assays, deuterated analogues are the gold standard for use as internal standards because they exhibit similar chemical behavior and ionization efficiency to the analyte but are distinguishable by mass. For this compound, a deuterated analogue, This compound-d8 , has been developed. aoac.org Its chemical name is 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-(piperazinyl-d8)]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f] nih.govsynzeal.comCurrent time information in Bangalore, IN.triazin-4(1H)-one. aoac.org The use of such deuterated standards in techniques like LC-MS/MS is critical for correcting variations during sample preparation and analysis, thereby achieving the highest levels of precision and accuracy. vulcanchem.com The development of deuterated analogues for phosphodiesterase type 5 (PDE5) inhibitors is a recognized strategy to enhance analytical methods for this class of compounds. google.comgoogle.com

Forensic and Regulatory Science of Illicit Hydroxy Vardenafil and Analogues

Identification of Hydroxy Vardenafil as an Adulterant in Dietary Supplements and Counterfeit Pharmaceutical Preparations

This compound has been identified as an undeclared ingredient in a variety of products marketed as dietary supplements or "herbal" remedies for sexual enhancement. nih.govresearchgate.net These illicit products are often deceptively labeled as "100% natural" to appeal to consumers seeking alternatives to prescription medications. researchgate.net Forensic investigations have confirmed the presence of this compound in these supplements, where it is added to mimic the physiological effects of the approved drug, vardenafil. nih.govresearchgate.net

The detection of these adulterants is a critical function of forensic laboratories and regulatory agencies tasked with protecting public health. In some cases, this compound is found alongside other vardenafil derivatives. For instance, one investigation of an alleged herbal dietary supplement identified this compound along with a newly discovered thio-analogue, subsequently named hydroxythiovardenafil. capes.gov.br The presence of such unapproved substances, whose safety and efficacy have not been evaluated, poses a potential health risk to unaware consumers. nih.govresearchgate.net The adulteration is not limited to a single analogue; investigations have revealed that dietary supplements can be tainted with a range of PDE-5 inhibitors and their analogues, including those of sildenafil and tadalafil. nih.govrsc.orgjfda-online.com These findings underscore the widespread and insidious nature of pharmaceutical adulteration in the dietary supplement market. researchgate.net

Impurity Profiling and Quality Control Standards in Pharmaceutical Manufacturing for Vardenafil and its Hydroxylated Derivatives

In the context of legitimate pharmaceutical production, any substance other than the active pharmaceutical ingredient (API) is considered an impurity. The manufacturing process for vardenafil is controlled under strict Good Manufacturing Practices (GMP) to ensure that the final product is safe, effective, and of high quality. europa.eu This includes the characterization and control of the impurity profile, which is a regulatory requirement. europa.eu

Hydroxylated derivatives like this compound can arise as process-related impurities or degradation products during the synthesis or storage of vardenafil. Pharmaceutical manufacturers must therefore develop and validate analytical methods to detect and quantify these impurities to ensure they remain below established safety thresholds defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The presence of impurities, even in small amounts, can potentially affect the stability and safety of the final drug product. bocsci.com

Reference standards for known impurities, including this compound, are used for method development, validation, and routine quality control applications in the pharmaceutical industry. synzeal.combocsci.com This allows for the accurate identification and quantification of these compounds, ensuring that each batch of the manufactured drug meets the required purity specifications before release. synzeal.com

Below is a table of known impurities and related compounds of Vardenafil, which are monitored during pharmaceutical manufacturing.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Vardenafil EP Impurity A (7-Methyl vardenafil) | C21H28N6O4S | 460.55 | As per European Pharmacopoeia (EP) & USP. synzeal.compharmaffiliates.com |

| Vardenafil EP Impurity B (Vardenafil Sulfonic Acid) | C17H20N4O5S | 392.43 | As per EP. pharmaffiliates.com |

| Vardenafil EP Impurity C (Vardenafil Dimer) | C38H46N10O8S2 | 834.96 | As per EP. pharmaffiliates.com |

| N-Desethyl Vardenafil | C21H28N6O4S | 460.55 | A metabolite and potential impurity. pharmaffiliates.com |

| Vardenafil Oxopiperazine | C21H26N6O5S | 474.53 | An oxidation-related impurity. pharmaffiliates.com |

| Vardenafil N-Oxide | Not specified | Not specified | An oxidation-related impurity. bocsci.com |

| Vardenafil Desmethyl Impurity | C22H30N6O4S | 474.58 | A process-related impurity. |

Development of Forensic Analytical Strategies for Unapproved this compound

The clandestine nature of adulterated supplements necessitates robust and sophisticated analytical strategies for the detection and identification of unknown compounds. nih.gov Forensic laboratories employ a wide array of techniques to screen for and confirm the presence of unapproved vardenafil analogues like this compound. nih.govresearchgate.net

The initial screening of suspect products often involves chromatographic techniques. tandfonline.com High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common first-line approach. tandfonline.comresearchgate.net However, to definitively identify novel or unexpected analogues, more powerful methods are required. tandfonline.com

Mass spectrometry (MS) plays a pivotal role in structural elucidation. tandfonline.com Techniques such as liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) systems like Time-of-Flight (TOF) or Orbitrap, provide accurate mass measurements that help determine the elemental composition of an unknown compound. tandfonline.comwiserpub.commdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule, yielding characteristic product ions that provide structural clues, which can be compared to known compounds like vardenafil. jfda-online.com

For unambiguous structure confirmation of a newly discovered analogue, Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred method. tandfonline.comresearchgate.net One- and two-dimensional NMR experiments provide detailed information about the molecule's carbon-hydrogen framework, allowing for complete structural determination. researchgate.netwiserpub.com Fourier-transform infrared spectroscopy (FTIR) is also used to identify functional groups within the molecule. tandfonline.comresearchgate.net

The following table summarizes the prevalence of different analytical techniques used in the detection and characterization of unapproved PDE-5i analogues in dietary supplements. tandfonline.com

| Analytical Technique | Purpose | Prevalence of Use (%) |

| HPLC-UV / UPLC-UV | Screening | 50% |

| Thin-Layer Chromatography (TLC-UV) | Screening | 7% |

| Mass Spectrometry (MS) | Screening | 9% |

| Combined UV-MS | Screening | 10% |

| Nuclear Magnetic Resonance (NMR) | Screening | 11% |

| Nuclear Magnetic Resonance (NMR) | Structure Characterization | ~90% (100 of 112 compounds) |

| High-Resolution Mass Spectrometry (HRMS) | Structure Characterization | ~66% (74 of 112 compounds) |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Structure Characterization | ~39% (44 of 112 compounds) |

International Regulatory Frameworks and Policy Challenges Posed by Novel Vardenafil Analogues

Novel psychoactive substances (NPS) and unapproved drug analogues like this compound present a formidable challenge to national and international regulatory systems. europa.eunih.gov These substances are often designed to circumvent existing drug laws, which typically control substances by specifically listing them in legal schedules. europa.eudrugsandalcohol.ie Because manufacturers of illicit products can synthesize new analogues faster than they can be identified and legally controlled, regulatory frameworks are often playing catch-up. europa.eumarshallcenter.org

A major policy challenge is the lack of scientific evidence regarding the public health risks of these new substances, which is often the primary justification for implementing control measures. europa.eubrjac.com.br Furthermore, the global nature of the internet allows for the widespread sale of these products, complicating enforcement efforts across different jurisdictions. marshallcenter.orgrivm.nl

In response, countries have adopted several approaches:

Classification as Unapproved New Drugs: In the United States, analogues of approved drugs found in supplements are generally considered unapproved and misbranded drugs. medsafe.govt.nzresearchgate.net The FDA can issue warnings and take enforcement action, though its resources for post-market surveillance are limited relative to the size of the supplement market. usp.orgslu.edu

Analogue Legislation: Some legal frameworks include "analogue" clauses that attempt to control substances that are "substantially similar" in chemical structure and effect to a controlled substance. However, the legal interpretation of "substantially similar" can be challenging.

Medicines and Consumer Safety Laws: Some countries have utilized existing laws governing medicines or consumer safety to control NPS. europa.eudrugsandalcohol.ie For example, an NPS may be classified as a medicinal product, requiring a license for its sale or distribution. drugsandalcohol.ie In other cases, laws requiring accurate product labeling have been used to confiscate products containing undeclared analogues. europa.eu

International Cooperation: Regulatory bodies in different countries, such as Medsafe in New Zealand, the TGA in Australia, and Health Canada, classify vardenafil as a prescription medicine and its analogues as unauthorized or unapproved drugs. medsafe.govt.nz They share information and alerts about tainted products to enhance surveillance and enforcement globally. medsafe.govt.nz

These regulatory efforts are hampered by the dynamic nature of the illicit market and the legal loopholes that allow many of these products to be sold in a regulatory gray area, often as "dietary supplements" or "herbal products". medsafe.govt.nzama-assn.org

Emerging Research and Future Perspectives on Hydroxy Vardenafil

Comprehensive Structure-Activity Relationship (SAR) Studies of Hydroxylated Vardenafil Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For vardenafil analogues, SAR studies investigate how specific structural modifications, such as the addition of a hydroxyl (-OH) group, alter the compound's ability to inhibit PDE5 and other phosphodiesterases.

The parent compound, vardenafil, is a highly potent and selective inhibitor of PDE5. medsafe.govt.nz Its inhibitory effect is significantly greater on PDE5 than on other PDE isoforms, which is a key factor in its therapeutic profile. fda.gov Research into vardenafil's metabolism provides an initial insight into the SAR of its hydroxylated forms. The primary circulating metabolite of vardenafil is M1, which is formed by N-desethylation at the piperazine moiety—a process that effectively introduces a hydroxyl group equivalent. drugbank.comfda.gov This metabolite, M1, exhibits a phosphodiesterase selectivity profile similar to vardenafil but possesses an in vitro inhibitory potency for PDE5 that is 28% that of the parent compound. fda.gov This indicates that modifications at the piperazine ring can significantly influence the compound's inhibitory strength while maintaining its selectivity.

The discovery of novel analogues in adulterated products further illuminates these relationships. For instance, a recently identified compound, 19-O-propyl hydroxy vardenafil, features two key modifications: a hydroxyl group on the piperazine moiety and the substitution of the ethoxy group on the phenol ring with a propoxy group. nih.gov The molecular formula for this analogue was determined to be C24H34N34N6O5S. nih.gov While specific potency data for every new analogue is not always available, the principle of SAR suggests that such changes will modulate the compound's interaction with the PDE5 active site.

SAR data from related PDE5 inhibitors can also be informative. Studies comparing vardenafil with sildenafil and their respective demethylated metabolites show clear differences in potency, underscoring the importance of specific alkyl groups in the molecular structure for optimal enzyme inhibition. researchgate.net

The following interactive table summarizes the inhibitory selectivity of vardenafil, providing a baseline for understanding how structural changes in analogues like this compound might alter this profile.

| Phosphodiesterase (PDE) Isoform | Vardenafil Potency Relative to PDE5 |

| PDE1 | >130-fold more selective for PDE5 |

| PDE2 | >1,000-fold more selective for PDE5 |

| PDE3 | >1,000-fold more selective for PDE5 |

| PDE4 | >1,000-fold more selective for PDE5 |

| PDE6 | >15-fold more selective for PDE5 |

| PDE7 | >1,000-fold more selective for PDE5 |

| PDE8 | >1,000-fold more selective for PDE5 |

| PDE9 | >1,000-fold more selective for PDE5 |

| PDE10 | >1,000-fold more selective for PDE5 |

| PDE11 | >300-fold more selective for PDE5 |

| (Data sourced from references medsafe.govt.nzfda.gov) |

Investigation of Long-Term Health Consequences from Chronic Exposure to this compound

Due to their illicit nature, there are no formal clinical studies on the long-term health consequences of chronic exposure to this compound. The potential risks must be inferred from the known adverse effects of the parent drug, vardenafil, and from case reports involving adulterated products containing vardenafil analogues.

The consumption of unapproved analogues is particularly dangerous because the dosage and purity of the active ingredient are uncontrolled, which can lead to harmful or even fatal outcomes. wiserpub.com Prolonged exposure to novel PDE-5 inhibitor analogues has been anecdotally linked to severe cardiovascular events and irreversible retinal damage. wiserpub.com

Potential long-term health risks extrapolated from vardenafil include:

Cardiovascular Effects : Vardenafil has vasodilator properties that can cause transient decreases in blood pressure. europa.eu In individuals with pre-existing cardiovascular conditions, such as unstable angina or recent myocardial infarction, the risks are heightened. drugs.com Long-term, unregulated use of a potent analogue could theoretically contribute to chronic hypotension or increase the risk of serious events like stroke or myocardial infarction. drugs.com

Ocular Effects : A significant concern with PDE5 inhibitors is the risk of non-arteritic anterior ischemic optic neuropathy (NAION), a condition that can cause sudden and permanent vision loss. drugs.comdrugs.com This risk has been reported in postmarketing surveillance for vardenafil. drugs.com Chronic use of an uncharacterized analogue could plausibly increase this risk, especially in individuals with underlying risk factors like diabetes or hypertension. medicalnewstoday.com

Priapism : Prolonged and painful erections (priapism) are a known, albeit rare, side effect of PDE5 inhibitors. drugs.com If not treated immediately, this condition can lead to permanent penile tissue damage. drugs.com The risk of priapism from an illicit product containing an unknown concentration of this compound is a serious concern.

The lack of toxicological data for these novel analogues remains a critical knowledge gap, making their consumption a significant public health threat. wiserpub.com

Application of In Silico Modeling for Predicting this compound Metabolism and Potential Bioactivity

In the absence of clinical and laboratory data, in silico (computer-based) modeling has become an essential tool for predicting the pharmacological and toxicological properties of uncharacterized compounds like this compound. These models use the chemical structure of a molecule to forecast its behavior in the body.

Predicting Metabolism and Pharmacokinetics : Vardenafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5 and CYP2C isoforms. drugbank.comfda.gov In silico tools can predict which parts of the this compound molecule are most likely to be targeted by these enzymes. This helps in anticipating its metabolic pathway, clearance rate, and potential for drug-drug interactions. Computational models can also estimate key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.govhilarispublisher.com

Predicting Bioactivity and Binding Affinity : Molecular docking is a computational technique that simulates the interaction between a ligand (e.g., this compound) and a target protein (e.g., PDE5). researchgate.nethilarispublisher.com By modeling how the analogue fits into the active site of the enzyme, researchers can estimate its binding affinity. A higher binding affinity generally corresponds to greater inhibitory potency. hilarispublisher.com This allows scientists to predict whether a structural modification, such as hydroxylation, is likely to increase or decrease the compound's activity compared to vardenafil.

Predicting Toxicity : Programs like the Estimation Programs Interface (EPI) Suite can be used to estimate physical and chemical properties and predict environmental fate and ecotoxicity. inl.gov Other platforms, such as ADMETlab, can predict potential toxicity risks, including the likelihood of causing liver injury (DILI) or genetic mutations (AMES Mutagenicity). nih.gov

These predictive models provide a crucial first-pass assessment of the potential efficacy and risks of new analogues, guiding further analytical efforts and informing public health alerts.

Development of Robust Monitoring Programs and Public Health Interventions against Illicit Vardenafil Analogues

The continuous emergence of new vardenafil analogues in the global market presents a significant challenge for regulatory agencies and public health. tandfonline.com To counter this threat, robust monitoring programs and effective public health interventions are essential.

Advanced Analytical Detection : A multi-tiered approach is typically used to detect illicit analogues in suspect products.

Screening : Initial screening is often performed using techniques like High-Performance Liquid Chromatography with an ultraviolet detector (HPLC-UV). tandfonline.comijper.org This method is effective for quickly identifying the presence of known, undeclared substances.

Identification and Characterization : When a screening test indicates the presence of an unknown compound, more sophisticated methods are required for structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and formula of the new analogue. nih.govresearchgate.net Further confirmation and detailed structural analysis are achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. wiserpub.comresearchgate.net

Surveillance and Monitoring Programs : Regulatory bodies have established surveillance programs to monitor the market for adulterated products. For example, a study in Korea from 2009-2012 screened 164 products and found numerous adulterants, including 14 different PDE5 derivatives. tandfonline.comnih.gov Such monitoring provides critical data on the prevalence and types of analogues in circulation. International systems like the EU's Rapid Alert System for Food and Feed (RASFF) are vital for sharing information across borders to mitigate risks. wiserpub.com

Public Health Interventions : The primary intervention is to prevent these illicit products from reaching consumers. This involves stringent enforcement, public awareness campaigns about the dangers of purchasing supplements from unreliable sources, and issuing health alerts when new analogues are identified. wiserpub.com Including newly identified analogues like thiosildenafil and its derivatives in official inspection lists is a key step in strengthening these programs. jfda-online.com

The development and validation of sensitive and comprehensive analytical methods, such as those using LC-MS/MS to screen for dozens of potential analogues simultaneously, are at the forefront of the effort to protect public health from the risks posed by compounds like this compound. tandfonline.comresearchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying vardenafil HCl in pharmaceutical formulations?

A gradient ultra-performance liquid chromatography (UPLC) method has been validated for precise quantification of vardenafil HCl in bulk and dosage forms. Key validation parameters include specificity, linearity (0.05–150 µg/mL), precision (RSD < 2%), accuracy (98–102%), and robustness. This stability-indicating method is suitable for routine analysis and degradation studies . Additionally, Box-Behnken experimental designs are used to optimize chromatographic conditions, ensuring reproducibility in complex matrices .

Q. How are response surface methodologies like Box-Behnken designs applied to optimize vardenafil formulations?

The Box-Behnken design, a response surface methodology, is employed to identify optimal formulation parameters (e.g., excipient ratios, compression forces) by analyzing 15 experimental runs. This design minimizes resource use while maximizing data on interactions between variables, such as disintegration time and dissolution rates in oral disintegrating tablets (ODTs) . For example, simplex centroid mixture designs have been used to evaluate superdisintegrant effects on ODT properties, with results analyzed via ANOVA for statistical significance .

Q. What endpoints are critical in clinical trials assessing vardenafil’s efficacy for erectile dysfunction (ED)?

Primary endpoints include the International Index of Erectile Function (IIEF-EF) domain score and Sexual Encounter Profile (SEP) questions 2 (ability to penetrate) and 3 (ability to maintain erection). Secondary endpoints often incorporate the Global Assessment Question (GAQ) to evaluate patient-perceived improvement. These measures are validated in randomized, double-blind trials involving diabetic and hypertensive cohorts, with statistical significance determined via intention-to-treat (ITT) and last observation carried forward (LOCF) analyses .

Advanced Research Questions

Q. How does vardenafil enhance oxytocin neuronal activation in the paraventricular nucleus (PVN), and what are the behavioral implications?

Vardenafil increases c-Fos expression in oxytocin neurons within the PVN of rats, indicating neuronal activation. A dose-dependent effect is observed: 2 mg/kg acutely enhances oxytocin expression, while 1 mg/kg over three days induces duration-dependent activation. This suggests vardenafil may modulate social interaction and affiliation behaviors independently of sexual stimulation, implicating PDE-5 inhibition in neuropeptide regulation .

Q. What methodological challenges arise when interpreting conflicting data on vardenafil’s efficacy across dosing regimens?

Discrepancies exist between studies using on-demand versus continuous dosing. For example, a randomized trial found no significant IIEF-EF improvement with daily 10 mg vardenafil in obstructive sleep apnea patients, contrasting with meta-analyses showing mean 6.2-point increases for on-demand use. These contradictions highlight the need for standardized endpoints, stratification by comorbidities, and longer follow-ups to assess cumulative effects .

Q. How does vardenafil inhibit ABCB1/P-glycoprotein transport, and what are the implications for cancer multidrug resistance (MDR)?

Vardenafil reverses ABCB1-mediated MDR by competitively inhibiting drug efflux, increasing intracellular accumulation of chemotherapeutics like paclitaxel. It stimulates ABCB1 ATPase activity without altering protein expression, suggesting direct transporter blockade. At 20 µM, vardenafil restores cytotoxicity in resistant cancer cells more effectively than tadalafil, supporting its potential as an adjuvant in oncology .

Q. What are the challenges in designing long-term studies to assess vardenafil’s effects on endothelial function in diabetic patients?

A 24-week trial in type 2 diabetes patients demonstrated improved flow-mediated dilation (FMD) and reduced interleukin-6 (IL-6) with chronic vardenafil use. Challenges include controlling for glycemic variability, ensuring adherence in hypogonadal subgroups, and distinguishing PDE-5 inhibition effects from testosterone-mediated endothelial repair. Correlations between FMD and testosterone levels (R²=0.299) further complicate mechanistic interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。